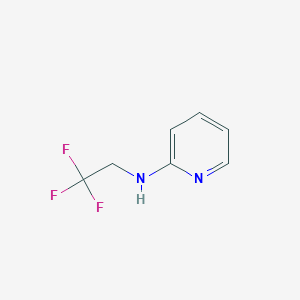

N-(2,2,2-trifluoroethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTQCRYXEBMFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Chemical Reactivity and Mechanistic Studies of N 2,2,2 Trifluoroethyl Pyridin 2 Amine Scaffolds

Reactivity at the Pyridine (B92270) Ring System

The pyridine ring in N-(2,2,2-trifluoroethyl)pyridin-2-amine is an electron-deficient aromatic system, which influences its susceptibility to both nucleophilic and electrophilic attack. The presence of the 2-amino substituent significantly modulates this reactivity, creating a scaffold amenable to a variety of functionalizations and constructions.

Nucleophilic Aromatic Substitution: The pyridine nucleus is inherently electron-poor, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2-) and para (4-) to the ring nitrogen. uoanbar.edu.iqquimicaorganica.orgyoutube.com In these positions, the negative charge of the Meisenheimer-like intermediate can be effectively stabilized by the electronegative nitrogen atom through resonance. quora.com For a substitution reaction to occur, a suitable leaving group must be present at one of these activated positions. While this compound itself does not possess a leaving group on the ring, its derivatives, such as those halogenated at the 4- or 6-positions, would be expected to readily undergo SNAr reactions. The 2-(trifluoroethylamino) group would further influence the regioselectivity and rate of such substitutions.

Electrophilic Aromatic Substitution: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the nitrogen atom, which is often protonated under the acidic conditions typical for EAS. uoanbar.edu.iqyoutube.com This deactivation is comparable to that of a nitrobenzene (B124822) ring. When substitution does occur, it is directed to the 3- and 5-positions, which are the least electron-deficient. youtube.com However, the 2-amino group is a powerful activating group and is ortho-, para-directing. In the case of this compound, the activating effect of the amino group counteracts the deactivating effect of the ring nitrogen, directing incoming electrophiles primarily to the 5-position (para to the amino group) and secondarily to the 3-position (ortho to the amino group). A selective C–H trifluoromethylation at the 3-position of pyridine rings has been achieved through a strategy involving nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. acs.org

The 2-aminopyridine (B139424) scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions, which involve the formation of a new ring. These transformations often utilize the ring nitrogen and the exocyclic amino group as points of cyclization.

Transition metal-catalyzed C–H activation and subsequent annulation of N-aryl-2-aminopyridines with reagents like alkynes or diazo compounds provide access to important N-heterocycles such as N-(2-pyridyl)indoles. rsc.org For instance, iridium(III)-catalyzed annulation of N-phenyl-2-aminopyridine with bis(2,2,2-trifluoroethyl) 2-diazomalonate has been reported. rsc.orgresearchgate.net A metal-free approach for the annulation of 2-aminopyridine derivatives with arenes to yield pyrido[1,2-a]benzimidazoles has also been developed, showcasing the utility of the methyl group on methylbenzenes as a traceless directing group. nih.gov

A key reaction for this scaffold involves the generation of a pyridinium (B92312) ylide. Treatment of the corresponding N-(2,2,2-trifluoroethyl)pyridinium triflate with a base leads to the formation of pyridinium (trifluoromethyl)methylide. researchgate.net This reactive 1,3-dipole can be trapped in situ by dipolarophiles, such as alkynes, in a [3+2] cycloaddition reaction to form indolizine (B1195054) derivatives. This process provides a direct route to constructing a five-membered ring fused to the original pyridine core. researchgate.net

| Dipolarophile | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate (B1228247) | Et₃N | Dimethyl 3-(trifluoromethyl)indolizine-1,2-dicarboxylate | Not specified | researchgate.net |

| Perfluorobut-2-yne | K₂CO₃ | 1,2,3-Tris(trifluoromethyl)indolizine | Not specified | researchgate.net |

| Perfluorobut-2-yne | Et₃N | Ethyl 2,3-bis(trifluoromethyl)-2,3-dihydroindolizine-1-carboxylate | Not specified | researchgate.net |

Catalytic Reaction Mechanisms and Scope

While direct organocatalytic applications of this compound are not extensively documented, its structural analogues are prominent in metal-catalyzed transformations. The pyridyl nitrogen and the amine moiety work in concert as a powerful directing group, enabling a range of C-H functionalization and coupling reactions.

Organocatalytic Reaction Pathways

Currently, there is limited specific research available in the scientific literature detailing the organocatalytic reaction pathways of this compound. Related compounds, such as N-2,2,2-trifluoroethylisatin ketimines, have been utilized as 1,3-dipoles in organocatalytic asymmetric cycloaddition reactions, but their reactivity profile is distinct from the pyridin-2-amine scaffold and not directly comparable. nih.gov

Metal-Catalyzed Reaction Pathways

The N-substituted-2-aminopyridine framework is a well-established directing group in transition metal catalysis. rsc.org The pyridine nitrogen can coordinate to a metal center, positioning it to interact with C-H bonds on a substituent for subsequent functionalization. While studies specifically on the N-(2,2,2-trifluoroethyl) derivative are sparse, the reactivity of the closely related N-aryl-2-aminopyridines serves as an excellent model for potential metal-catalyzed pathways. rsc.orgrsc.org Metals such as palladium, rhodium, and iridium are commonly employed. rsc.org

Palladium-Catalyzed Reactions: The pyridyl-directed C-H functionalization of N-aryl-2-aminopyridines is a powerful tool for constructing complex N-heterocycles. rsc.org A general mechanism involves the coordination of the pyridine nitrogen to a Pd(II) catalyst, followed by cyclometalation through C-H activation to form a stable palladacycle intermediate. This intermediate can then undergo various transformations, including:

Annulation with Alkynes: The insertion of an alkyne into the Pd-C bond, followed by reductive elimination, can generate N-(2-pyridyl)indole frameworks. rsc.org

Carbonylative Cyclization: In the presence of a carbon monoxide source, such as Mo(CO)₆ or CO gas, the palladacycle can undergo carbonyl insertion to form quinolone and quinazolinone derivatives. rsc.org

The general scope of these palladium-catalyzed reactions for N-aryl-2-aminopyridines is broad, as shown in the table below, suggesting potential, yet unexplored, applications for this compound.

| Reaction Type | Metal/Catalyst | Reactant(s) | Product Type |

|---|---|---|---|

| Annulation | Pd(OAc)₂, Pd(MeCN)₂Cl₂ | Internal Alkynes | N-(2-pyridyl)indoles |

| (3+2+1) Cycloaddition | Pd(OAc)₂ | Internal Alkynes, Mo(CO)₆ | N-(2-pyridyl)quinolones |

| Annulation | Pd(OAc)₂ | Norbornene, Mo(CO)₆ | Phenanthridinones |

| Carbonylative Cyclization | Pd(OAc)₂ | CO gas | Pyrido[2,1-b]quinazolinones |

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly [Cp*RhCl₂]₂, are also highly effective for C-H activation directed by the 2-aminopyridine group. These reactions often exhibit different selectivity compared to palladium. For instance, Rh(III) catalysts can effectively promote the annulation of N-aryl-2-aminopyridines with acrylates to yield N-(2-pyridyl)quinolones, a transformation where Pd(II) systems are less effective. rsc.org Rhodium catalysts also enable the synthesis of indoles through annulation with partners like sulfoxonium ylides and propargylic amines. rsc.org

Derivatization Reactions for Specific Applications

The secondary amine functionality in this compound is a key site for derivatization, allowing for the synthesis of a wide array of functional molecules through reactions like acylation.

Acylation Reactions

The nitrogen atom of the amino group in this compound is nucleophilic and can readily react with acylating agents to form the corresponding amides. This N-acylation is a fundamental transformation for introducing new functional groups and building more complex molecular architectures.

Common acylating agents include:

Acyl Chlorides (R-COCl): Highly reactive reagents that typically react with the amine in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct. semanticscholar.org

Acid Anhydrides ((RCO)₂O): Another effective class of acylating agents that produce a carboxylic acid as a byproduct.

Carboxylic Acids (R-COOH): Direct reaction with carboxylic acids requires coupling agents (e.g., DCC, EDC) to activate the acid, forming a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.

The general reaction can be represented as: Py-NH-CH₂CF₃ + R-CO-X → Py-N(COR)-CH₂CF₃ + HX (where Py = pyridin-2-yl, X = leaving group)

A notable variation involves internal catalysis, where the pyridine ring itself can participate in the reaction. In the presence of an acyl chloride, the pyridine nitrogen can form a reactive acylpyridinium salt intermediate, which facilitates an intramolecular acyl transfer to the exocyclic amine nitrogen. semanticscholar.org This can make the acylation process more efficient compared to intermolecular reactions.

Esterification Protocols

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of N-(2,2,2-trifluoroethyl)pyridin-2-amine by mapping the chemical environments of NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring and the trifluoroethyl group will exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The methylene protons (-CH₂-) of the trifluoroethyl group will be significantly influenced by the adjacent electron-withdrawing trifluoromethyl group (-CF₃) and the nitrogen atom, likely appearing as a quartet due to coupling with the three fluorine atoms. The amine proton (-NH-) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Data for an N-(2,2,2-trifluoroethyl)aniline Analogue

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.07 (t) | Triplet | 7.7 |

| Aromatic-H | 7.01 (d) | Doublet | 7.3 |

| Aromatic-H | 6.67 (t) | Triplet | 7.4 |

| Aromatic-H | 6.61 (d) | Doublet | 8.1 |

| -CH₂- | 3.73 (q) | Quartet | 8.9 |

Note: Data is for 2-Methyl-N-(2,2,2-trifluoroethyl)benzenamine and serves as an illustrative example.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring will show distinct signals for each of its five carbon atoms in the aromatic region (typically δ 100-160 ppm). The carbon of the methylene group (-CH₂-) will be split into a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon (-CF₃) will also appear as a quartet, typically at a higher field, with a large carbon-fluorine coupling constant (¹JCF).

Table 2: Representative ¹³C NMR Data for an N-(2,2,2-trifluoroethyl)aniline Analogue

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-C | 143.2 | Singlet | - |

| Aromatic-C | 129.6 | Singlet | - |

| Aromatic-C | 126.2 | Singlet | - |

| Aromatic-C | 121.5 | Singlet | - |

| Aromatic-C | 117.7 | Singlet | - |

| Aromatic-C | 109.2 | Singlet | - |

| -CF₃ | 124.1 | Quartet | 278.0 |

| -CH₂- | 44.9 | Quartet | 33.0 |

Note: Data is for 2-Methyl-N-(2,2,2-trifluoroethyl)benzenamine and serves as an illustrative example.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. This signal will appear as a triplet due to coupling with the adjacent methylene protons (-CH₂-). The chemical shift of the trifluoromethyl group is a sensitive indicator of its electronic environment.

Table 3: Representative ¹⁹F NMR Data for an N-(2,2,2-trifluoroethyl)aniline Analogue

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -72.20 | Triplet | 8.7 |

Note: Data is for 2-Methyl-N-(2,2,2-trifluoroethyl)benzenamine and serves as an illustrative example.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include cleavage of the C-C bond between the methylene and trifluoromethyl groups, or loss of the trifluoroethyl group.

Table 4: Representative HRMS Data for an N-(2,2,2-trifluoroethyl)aniline Analogue

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 189.0765 | 189.0768 |

Note: Data is for 2-Methyl-N-(2,2,2-trifluoroethyl)benzenamine and serves as an illustrative example.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its secondary amine, pyridine ring, and trifluoroethyl group.

As a secondary amine, the compound is expected to show a single, relatively weak N-H stretching vibration in the region of 3350–3310 cm⁻¹. orgchemboulder.com This is distinct from primary amines, which exhibit two N-H stretching bands. orgchemboulder.comwpmucdn.com The N-H bending vibration may also be observed, although it is often weak for secondary amines. orgchemboulder.com

The aromatic pyridine ring gives rise to several characteristic absorptions. These include C-H stretching vibrations typically found above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600–1400 cm⁻¹ region. The C-N stretching vibration associated with the aromatic amine linkage is expected to be strong and appear in the 1335–1250 cm⁻¹ range. orgchemboulder.com

The trifluoroethyl group introduces strong and characteristic C-F stretching absorptions, which are typically found in the 1350–1120 cm⁻¹ region of the spectrum. The C-N stretching vibration for the aliphatic portion of the molecule (the ethyl group) is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com The presence of these prominent C-F bands can sometimes overlap with other absorptions in the fingerprint region, requiring careful spectral interpretation.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350–3310 | Weak to Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Pyridine Ring (C=C, C=N) | Stretch | 1600–1400 | Medium to Strong |

| Trifluoromethyl (C-F) | Stretch | 1350–1120 | Strong |

| Aromatic C-N | Stretch | 1335–1250 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecule's conformation and configuration in the solid state.

For a molecule like this compound, single-crystal X-ray diffraction would reveal the planarity of the pyridine ring and the conformation of the trifluoroethyl side chain relative to the ring. It would also provide detailed insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the secondary amine N-H group and the pyridine nitrogen atom, as well as potential π–π stacking interactions between pyridine rings. researchgate.netmdpi.com

While the crystal structures of related pyridine derivatives have been reported, a specific crystallographic study for this compound is not available in the public domain as of this writing. mdpi.comnih.gov If such a structure were determined, it would provide invaluable data for understanding its chemical properties and for computational modeling studies. The process involves growing a high-quality single crystal, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern to generate an electron density map from which the atomic positions can be determined. wikipedia.orgmdpi.com

Chromatographic Methods for Analysis and Derivatization

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, amino acids are non-volatile due to their zwitterionic nature, necessitating a derivatization step to increase their volatility prior to GC analysis. sigmaaldrich.com This process typically involves converting the polar amine (-NH₂) and carboxylic acid (-COOH) groups into less polar, more volatile moieties. sigmaaldrich.comthermofisher.com

A common derivatization method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogens on the amino and carboxyl groups. thermofisher.commdpi.com Another approach is acylation, for instance, using trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl (TFA) derivatives.

The enantiomeric separation of these derivatized amino acids is then achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz These CSPs are often based on derivatized cyclodextrins, which can form transient diastereomeric complexes with the enantiomers of the derivatized amino acid, leading to different retention times and thus, separation. wiley.com

While trifluoro-containing groups are frequently used in derivatization reagents for amino acid analysis by GC, there is no evidence in the scientific literature of this compound itself being used as a derivatizing agent for this purpose. The analysis relies on reacting the amino acids with specific reagents to make them suitable for GC and then using a chiral column to resolve the enantiomers.

Table 2: Common Derivatization Strategies for GC Analysis of Amino Acids

| Derivatization Method | Reagent(s) | Functional Groups Targeted |

|---|---|---|

| Silylation | MSTFA, MTBSTFA | -NH₂, -COOH, -OH, -SH |

| Acylation / Esterification | TFAA, Pentafluoropropionic Anhydride (PFPA), Isobutyl Chloroformate | -NH₂, -COOH, -OH, -SH |

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of synthetic compounds, including aromatic amines like this compound. thermofisher.cn Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar.

The purification of a basic compound such as this compound requires careful selection of the mobile phase conditions to ensure good peak shape and resolution. nasc.ac.in The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. To control the ionization state of the amine and achieve symmetrical peaks, a buffer or an acidic modifier is often added. nasc.ac.in Volatile modifiers like formic acid or trifluoroacetic acid (TFA) are preferred when the purified fractions are to be collected and the solvent subsequently evaporated. An alternative is to use a buffer system such as ammonium acetate or ammonium formate.

The separation is based on the differential partitioning of the target compound and any impurities between the stationary and mobile phases. By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds are eluted in order of increasing hydrophobicity. The fractions corresponding to the desired compound, identified by a detector (typically UV-Vis), are collected for subsequent analysis and use.

Table 3: Typical RP-HPLC Conditions for Purification of Aromatic Amines

| Parameter | Description |

|---|---|

| Column | C18 (Octadecyl-silica), 5 or 10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20-30 minutes) |

| Flow Rate | 1-20 mL/min (for semi-preparative scale) |

| Detection | UV-Vis (e.g., at 254 nm) |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Computational Chemistry and Theoretical Studies on N 2,2,2 Trifluoroethyl Pyridin 2 Amine

Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the plausible reaction mechanisms for the synthesis of pyridine (B92270) derivatives. researchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most favorable reaction pathways.

For the synthesis of N-(2,2,2-trifluoroethyl)pyridin-2-amine, one common method is the trifluoroethylation of 2-aminopyridine (B139424). A proposed mechanism for a catalyst-free reductive trifluoroethylation of amines involves the use of trifluoroacetic acid and a silane (B1218182) reagent. researchgate.net Computational modeling can be employed to support such proposed mechanisms, for instance, by calculating the energetics of a proposed reduction of an in situ-generated silyl (B83357) ester species. researchgate.net

DFT calculations can distinguish between different possible mechanistic routes by comparing their activation energy barriers. For example, in the formation of related heterocyclic amines, DFT has been used to show that a pathway involving nucleophilic attack followed by cyclization is energetically more favorable than a route that proceeds via a Dimroth rearrangement. researchgate.net These calculations provide a theoretical foundation for understanding reaction outcomes and optimizing synthetic conditions.

Table 1: Key Applications of Computational Chemistry in Reaction Mechanism Analysis

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Transition State Searching | Identifies the lowest energy path from reactants to products. |

| Reaction Pathway Mapping | Elucidates stepwise mechanisms and identifies key intermediates. | |

| Activation Energy Calculation | Predicts reaction rates and determines the most plausible mechanism. |

Prediction of Molecular Interactions and Biological Activity

Molecular docking is a principal computational technique used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. mdpi.comresearchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. The 2-aminopyridine scaffold is a common feature in kinase inhibitors, and docking studies can reveal how derivatives might interact with the ATP-binding cleft of kinases like VEGFR-2 or HER-2. mdpi.com

Docking simulations predict the preferred orientation of the ligand within the binding site and estimate the strength of the interaction, often expressed as a docking score. researchgate.net For pyridine-containing compounds, these studies often reveal key interactions, such as hydrogen bonds between the pyridine nitrogen or the amine group and amino acid residues in the target's active site. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations provide a more dynamic picture of the molecular interactions, confirming the stability of key hydrogen bonds and hydrophobic interactions. mdpi.com Hirshfeld surface analysis, another computational tool, can be used to investigate and quantify the various intermolecular interactions, such as F···H, H···H, and C···H contacts, that govern molecular packing in a crystal structure. nih.gov

Table 2: Predicted Interaction Data from Molecular Docking (Hypothetical) This table is a representative example of data generated from molecular docking studies for compounds of this class.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| CDK6 | -8.5 | Val101, Lys43 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |

| Mpro (SARS-CoV-2) | -7.8 | His41, Cys145 | Hydrophobic |

Electronic Structure and Stability Analysis of Fluoroalkylated Moieties

The introduction of a trifluoroethyl group significantly alters the electronic properties of the parent 2-aminopyridine molecule. This fluoroalkylated moiety is highly electronegative and lipophilic, which can enhance metabolic stability and binding affinity to biological targets. DFT calculations are used to analyze these electronic effects in detail. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a larger gap implies higher stability. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the fluorine atoms, and positive potential near the amine hydrogen.

Computational studies on aminopyridines show that DFT methods accurately model the charge density distribution within the molecule. researchgate.net Such analyses for this compound would quantify the electron-withdrawing effect of the CF3 group on the pyridine ring and the amino linker, providing insights into its reactivity and intermolecular interactions.

Table 3: Calculated Electronic Properties of Aminopyridine Analogs

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. |

| Electrophilicity Index | Measures the propensity to accept electrons. | Predicts reactivity with nucleophiles and potential biological activity. mdpi.com |

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to correlate variations in the chemical structure of a series of compounds with changes in their physicochemical properties or biological activity. For a class of compounds like substituted 2-aminopyridines, 3D-QSAR models can be built to understand how different substituents affect their inhibitory potency against a specific target, such as a protein kinase. nih.govnih.gov

These models generate contour maps that indicate where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity. For this compound, an SPR model could analyze the impact of the trifluoroethyl group compared to other alkyl or aryl substituents at the same position. The model would likely highlight the importance of the group's size and strong electronegative field for binding affinity. By establishing a statistically significant correlation between molecular descriptors (e.g., steric, electronic) and activity, these models can be used to predict the potency of novel, unsynthesized derivatives and guide the design of more effective compounds. nih.gov

Research Applications and Pharmacological Investigations of N 2,2,2 Trifluoroethyl Pyridin 2 Amine Derivatives

Medicinal Chemistry and Drug Discovery Programs

The unique properties conferred by the trifluoroethyl and aminopyridine groups have positioned derivatives of N-(2,2,2-trifluoroethyl)pyridin-2-amine as promising candidates in medicinal chemistry. researchgate.netresearchgate.net Researchers have leveraged this scaffold to design and synthesize compounds with a wide array of pharmacological activities, targeting a diverse range of diseases.

The synthesis of novel therapeutic agents based on this scaffold involves strategic modifications to the pyridine (B92270) ring and the amine substituent to optimize potency, selectivity, and pharmacokinetic profiles. The pyridine nucleus is a common feature in many approved drugs and its derivatives are known to interact with a multitude of biological receptors. researchgate.netnih.gov

Derivatives of this compound have been investigated as inhibitors and modulators of various enzymes and receptors. The 2-aminopyridine (B139424) moiety is a key pharmacophore that can establish critical interactions, such as hydrogen bonds and π-π stacking, within the active sites of biological targets. nih.govuniroma1.it

For instance, compounds incorporating a 2-aminopyridine or 2-aminopyrimidine (B69317) structure have been designed as dual-binding site inhibitors of cholinesterases (ChEs), enzymes implicated in Alzheimer's disease. nih.govuniroma1.it These inhibitors feature two aromatic groups connected by an aliphatic linker containing a protonable amine, designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. uniroma1.it While not direct derivatives of the title compound, these studies underscore the utility of the 2-aminopyridine core in designing enzyme inhibitors. One study found that pyridine amine derivatives were generally more potent against equine butyrylcholinesterase (eqBChE) than the corresponding pyrimidine (B1678525) derivatives. nih.govuniroma1.it

Furthermore, the introduction of fluorine atoms into related pyridine-containing structures has been shown to enhance oral bioavailability and potency for G-protein coupled receptors, such as the 5-HT1A receptor. nih.gov The combination of a substituted pyridine ring with other functionalities has also led to the development of potent inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), another key target in Alzheimer's disease research. researchgate.net

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

| 2-Aminopyridine Hybrids | Cholinesterases (AChE, BChE) | Alzheimer's Disease | Pyridine derivatives showed potent mixed-type inhibition of cholinesterases. nih.govuniroma1.it |

| Fluorinated Pyridine Analogs | 5-HT1A Receptors | CNS Disorders | Incorporation of fluorine enhanced oral bioavailability and agonist activity. nih.gov |

| Imidazo[1,2-a]pyridine (B132010) Derivatives | BACE1, BuChE | Alzheimer's Disease | Dichloro-substituted derivatives showed potent inhibition with IC50 values in the micromolar range. researchgate.net |

The pyridine scaffold is a well-established "privileged structure" in the development of antimicrobial, antiviral, and anticancer agents. researchgate.netnih.gov The trifluoromethyl group, a common feature in many pharmaceuticals, can significantly enhance the biological activity of a molecule. nih.govnih.gov

In the realm of antiviral research, pyridine derivatives have demonstrated efficacy against a range of viruses, including H5N1 influenza and SARS-CoV-2. nih.gov For example, a series of 5-(benzothiazolyl)-pyridine hybrids were synthesized and evaluated for their antiviral properties. One compound, which included a trifluoromethyl group, exhibited high activity against the H5N1 virus, with 93% inhibition at a concentration of 0.5 µmol/µL. This same compound also showed activity against SARS-CoV-2, with a half-maximum inhibitory concentration (IC50) of 3.669 µM. nih.gov Another study highlighted that pyridine derivatives can target the early stages of coxsackievirus B3 (CVB3) replication. researchgate.net

In anticancer research, novel amide-functionalized trifluoromethyl-substituted pyridine derivatives have been synthesized and screened against various cancer cell lines, including HeLa (cervical), COLO 205 (colon), HepG2 (liver), and MCF7 (breast), with some compounds showing good activity. researchgate.net The pyridine ring is a core component of numerous anticancer drugs, such as the kinase inhibitor Imatinib. nih.gov

The antimicrobial potential of pyridine derivatives is also extensively documented. nih.govresearchgate.netresearchgate.net Synthesized N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The versatility of the pyridine core allows for the development of compounds with a broad spectrum of antimicrobial action. researchgate.netnih.govmdpi.com

| Compound Class | Activity | Target Organism/Cell Line | Notable Findings |

| Benzothiazolyl-pyridine Hybrids | Antiviral | H5N1, SARS-CoV-2 | A trifluoromethyl-containing derivative showed 93% inhibition of H5N1 and an IC50 of 3.669 µM against SARS-CoV-2. nih.gov |

| Amide-functionalized Pyridines | Anticancer | HeLa, COLO 205, HepG2, MCF7 | Trifluoromethyl-substituted derivatives demonstrated good activity against four tested cancer cell lines. researchgate.net |

| Diaryl Amino Pyridines | Antimicrobial | Bacteria and Fungi | A series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives showed potent inhibitory activity. researchgate.net |

Derivatives of aminopyridines are being actively investigated for the treatment of neglected tropical diseases (NTDs), which are caused by protozoan parasites and affect millions worldwide. researchgate.netnih.gov The development of new, effective, and safe drugs for diseases like malaria, leishmaniasis, and human African trypanosomiasis (HAT) is a global health priority. nih.gov

A significant breakthrough in this area is the development of the compound MMV048 (5-(4-(methylsulfonyl)phenyl)-6′-(trifluoromethyl)-[3,3′-bipyridin]-2-amine), which is currently undergoing clinical trials for malaria. researchgate.net This compound, a derivative of 2-aminobipyridine, was identified from a high-throughput screen and optimized for its potent antiplasmodial activity. researchgate.net

Another research program focused on N-myristoyltransferase (NMT) as a drug target for HAT. Starting from a screening hit, medicinal chemistry efforts led to the design of potent and brain-penetrant inhibitors of the Trypanosoma brucei NMT. researchgate.net Although not a direct pyridin-2-amine, a related hit compound, N2-(thiophen-3-yl)-N6-(2,2,2-trifluoroethyl)-9H-purine-2,6-diamine, highlights the utility of the N-(2,2,2-trifluoroethyl) moiety in designing agents against protozoan parasites. researchgate.net These examples demonstrate the potential of the trifluoroethylaminopyridine scaffold in the generation of lead compounds for NTDs.

| Compound/Derivative | Target Disease | Mechanism/Target | Status/Key Finding |

| MMV048 | Malaria | Antiplasmodial Agent | A 6'-(trifluoromethyl)-[3,3'-bipyridin]-2-amine derivative currently in clinical trials. researchgate.net |

| NMT Inhibitors | Human African Trypanosomiasis (HAT) | T. brucei N-myristoyltransferase | Development of potent, brain-penetrant inhibitors based on related scaffolds. researchgate.net |

| 2-Pyridylhydrazones | Leishmaniasis | Antileishmanial Agent | Displayed activity on intracellular L. amazonensis amastigotes with IC50 values in the low micromolar range. nih.gov |

The fluorine atom in the N-(2,2,2-trifluoroethyl) group makes derivatives of this compound highly suitable for radiopharmaceutical development, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that provides quantitative information on biological processes in vivo. nih.gov

Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET imaging due to its ideal physical and nuclear characteristics. nih.govacs.org It has a convenient half-life of 109.8 minutes, which allows for multi-step synthesis and distribution, and its low positron energy results in high-resolution images. researchgate.netfrontiersin.org

The radiosynthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. researchgate.net Heteroaromatic rings, such as pyridine, are excellent substrates for nucleophilic aromatic substitution (SNA) reactions to introduce ¹⁸F. nih.gov The electron-withdrawing nature of the pyridine ring facilitates the substitution, especially when a good leaving group (e.g., nitro, trimethylammonium) is present at the 2- or 4-position. nih.gov

Given the presence of the trifluoroethyl group, derivatives of this compound are prime candidates for late-stage radiofluorination. This involves replacing one of the stable fluorine-19 atoms with a radioactive fluorine-18 atom. While specific examples of ¹⁸F-labeling of this exact compound were not detailed in the provided sources, the general principles of ¹⁸F chemistry are well-established for similar fluorinated molecules and pyridine rings. frontiersin.orgnih.govnih.gov For instance, ¹⁸F-labeled probes have been developed to image cyclooxygenase-2 (COX-2) expression, a key enzyme in inflammation and cancer. nih.gov The development of ¹⁸F-labeled derivatives of this compound could enable in vivo studies of the pharmacokinetics and target engagement of new therapeutic agents based on this scaffold.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) studies of pyridine derivatives have revealed important insights into the structural requirements for biological activity. The pyridine ring itself is a common heterocycle in FDA-approved drugs, valued for its ability to improve aqueous solubility and metabolic stability. nih.gov Research indicates that the type and position of substituents on the pyridine ring are critical for determining the pharmacological effect. nih.govresearchgate.net

For instance, studies on various pyridine derivatives have shown that the presence of specific functional groups can enhance antiproliferative activity against cancer cell lines. nih.govmdpi.com Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often contribute positively to biological efficacy. nih.govresearchgate.net Conversely, the introduction of halogen atoms or bulky substituents can sometimes lead to a decrease in activity. nih.govresearchgate.net

In the context of this compound derivatives, the trifluoroethyl group plays a significant role in defining the molecule's properties. The introduction of this moiety is known to:

Enhance Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, increasing the compound's half-life in biological systems. nih.gov

Increase Lipophilicity: The trifluoroethyl group can significantly alter the fat solubility of the parent compound, which affects its absorption, distribution, and ability to cross biological membranes. nih.gov

Influence Binding Interactions: The electronegativity of the fluorine atoms can influence the electronic properties of the entire molecule, affecting its interaction with biological targets like enzymes and receptors. nih.gov

An antileishmanial SAR study on related imidazo[1,2-a]pyridine derivatives demonstrated that modifications at different positions on the heterocyclic ring system directly impact efficacy against Leishmania species. mdpi.com This underscores the principle that systematic structural modifications around the core scaffold, including the this compound framework, are crucial for optimizing therapeutic potential.

| Structural Feature/Modification | General Impact on Activity/Property | Rationale |

|---|---|---|

| N-(2,2,2-trifluoroethyl) Group | Increases metabolic stability and lipophilicity | Resistance of C-F bond to cleavage; high electronegativity. nih.gov |

| Pyridine Ring | Improves aqueous solubility and provides a scaffold for pi-stacking interactions | Nitrogen atom acts as a hydrogen bond acceptor. nih.gov |

| Addition of -OH, -NH2, -C=O groups | Often enhances biological activity (e.g., antiproliferative) | Can act as hydrogen bond donors/acceptors, improving target binding. nih.govresearchgate.net |

| Addition of bulky groups or halogens | Can decrease biological activity | May cause steric hindrance at the target's active site. nih.govresearchgate.net |

Use as Biochemical Probes and Pharmacological Tools

Derivatives of this compound serve as valuable tools in biochemical and pharmacological research. The unique properties conferred by the trifluoroethyl group make these compounds suitable for use as probes to investigate biological processes and as foundational structures in drug discovery.

The pyridine moiety is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.com When combined with the trifluoroethyl group, the resulting derivatives can be used to:

Explore Drug-Target Interactions: By systematically modifying the pyridine scaffold, researchers can synthesize libraries of compounds to probe the binding pockets of enzymes and receptors. The trifluoroethyl group can serve as a reporter group in techniques like ¹⁹F NMR spectroscopy to monitor binding events.

Develop Lead Compounds: The this compound core is a "privileged structure" that can be derivatized to create novel therapeutic agents. Its presence in molecules like Flonicamid, an insecticide, highlights its utility as a building block for bioactive compounds. nih.gov

Investigate Metabolic Pathways: The metabolic stability of the trifluoroethyl group allows for the creation of probes that can trace the metabolic fate of a molecule without being rapidly degraded. This is crucial for understanding how drugs are processed in the body.

While direct application as off-the-shelf probes is not widely documented, their role as key intermediates in the synthesis of pharmacologically active agents is well-established. nih.gov For example, N-2,2,2-trifluoroethylisatin ketimines, which contain a similar functional group, have been extensively used as synthons in organic synthesis to create complex, biologically active molecules since 2015. nih.govnih.gov

Agrochemical Applications

Synthesis of Insecticide Intermediates

The this compound scaffold is a critical intermediate in the synthesis of modern agrochemicals, particularly insecticides. The inclusion of a trifluoromethylpyridine moiety is a known strategy for enhancing insecticidal potency. nih.gov

One of the most prominent examples is its connection to the insecticide Flonicamid . Flonicamid is a pyridine-based insecticide that acts as a selective feeding blocker in sucking insects. Its synthesis involves intermediates that feature the trifluoroethyl-substituted pyridine structure. nih.gov The development of such insecticides often begins with a lead compound, which is then structurally optimized. Research has shown that replacing a phenyl group with a pyridine ring can significantly enhance insecticidal activity, and the presence of a trifluoromethyl or related group is often optimal for efficacy against pests like aphids. nih.gov

Furthermore, studies on other pyridine derivatives have demonstrated potent insecticidal effects. For example, a series of novel pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety showed excellent acaricidal activity against Tetranychus urticae. researchgate.net Similarly, newly synthesized thienylpyridines and related heterocyclic derivatives have been evaluated for their insecticidal activity against the cotton aphid, Aphis gossypi. nih.gov These findings collectively underscore the importance of the pyridine core, often functionalized with fluorine-containing groups, in the design of new and effective insecticides. researchgate.net

Advanced Materials Science Applications

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics. nih.gov While specific applications of this compound in advanced materials are an emerging area of research, the structural features of the molecule suggest potential utility in several fields.

The presence of the trifluoroethyl group can impart desirable properties to polymers and other materials, such as:

Low Surface Energy: Fluorinated surfaces are known for their hydrophobic and oleophobic properties, which are useful for creating self-cleaning and anti-fouling coatings.

Modified Electronic Properties: The high electronegativity of fluorine can alter the electronic landscape of a molecule, making it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The pyridine ring itself can participate in coordination chemistry, acting as a ligand for metal ions. This opens the possibility of using this compound derivatives to construct metal-organic frameworks (MOFs) or coordination polymers with tailored electronic and physical properties.

Analytical Chemistry Applications

Derivatization Reagents for Chromatographic Analysis

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). scienceopen.comnih.gov Amines and carboxylic acids are often targeted for derivatization because their polarity and low volatility can lead to poor chromatographic performance. psu.edu

Reagents containing trifluoroethyl groups are highly effective for this purpose. For example, 2,2,2-trifluoroethanol (B45653) has been successfully used to derivatize carboxylic acid herbicides, converting them into their corresponding trifluoroethyl esters. nih.gov These esters are more volatile and less polar, leading to better separation and resolution in GC analysis. Similarly, 2,2,2-trifluoroethylamine (B1214592) has been used in combination with other reagents to derivatize carboxylic acid groups for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS/MS). rug.nl

The this compound molecule contains a reactive secondary amine group, making it a potential target for derivatization itself or a building block for creating new derivatization reagents. A reagent based on this structure could be used to "tag" analytes with a trifluoroethyl group, which offers several advantages:

Conclusion and Future Research Directions

Remaining Synthetic Challenges and Opportunities for Methodology Development

The synthesis of N-(2,2,2-trifluoroethyl)pyridin-2-amine, while achievable, presents several challenges that offer fertile ground for methodological innovation. The primary routes involve either the N-alkylation of 2-aminopyridine (B139424) or the construction of the aminopyridine ring onto a pre-existing trifluoroethyl-containing fragment.

Challenges in N-alkylation: Directly reacting 2-aminopyridine with a trifluoroethylating agent often requires harsh conditions and can suffer from poor regioselectivity and over-alkylation. Key challenges include:

Regioselectivity: The 2-aminopyridine nucleus has two nucleophilic nitrogen atoms (the endocyclic ring nitrogen and the exocyclic amino group). Direct alkylation can lead to a mixture of N-alkylated and pyridinium (B92312) salt products, complicating purification and reducing yields. acs.orgmdpi.com

Harsh Reagents: Classical methods for forming the 2-aminopyridine core, such as the Chichibabin reaction, use highly reactive and hazardous reagents like sodium amide, limiting functional group tolerance and scalability. nih.govresearchgate.net

Catalyst Efficiency: While modern cross-coupling reactions like the Buchwald-Hartwig and Goldberg aminations offer milder alternatives for forming the C-N bond, catalyst cost, efficiency, and removal remain significant considerations, particularly for large-scale synthesis. rsc.orgnih.gov

Opportunities for Development: Future research should focus on developing more efficient, selective, and sustainable synthetic methods.

Catalyst-Free Trifluoroethylation: Exploring catalyst-free methods, potentially using novel trifluoroethylating agents derived from trifluoroacetic acid or sodium trifluoromethanesulfinate, could provide a more economical and environmentally friendly route. rsc.org

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, mixing), potentially improving selectivity and safety, especially for exothermic or hazardous reactions.

Directed C-H Functionalization: Developing methods for the direct, late-stage trifluoroethylamination of the pyridine (B92270) C-H bond would represent a significant advance in atom economy, bypassing the need for pre-functionalized starting materials. nih.gov

Biocatalysis: The use of enzymes for the asymmetric synthesis of chiral trifluoromethylated amines is an emerging field. acs.org Engineering enzymes to catalyze the specific N-trifluoroethylation of 2-aminopyridine could provide a highly selective and sustainable pathway.

| Synthetic Strategy | Key Challenge | Opportunity for Development |

| Direct N-Alkylation | Poor regioselectivity (N1 vs. N2); Over-alkylation | Novel directing groups; Flow chemistry for precise control |

| Cross-Coupling | Catalyst cost and removal; Ligand sensitivity | Development of robust, reusable, or base-metal catalysts |

| From Pyridine N-Oxides | Limited substrate scope; Multi-step process | One-pot procedures; Milder activation reagents thieme-connect.comnih.gov |

| C-H Amination | Harsh conditions (e.g., Chichibabin); Poor generality | Late-stage functionalization via phosphonium (B103445) salts nih.gov |

Unexplored Biological Activities and Therapeutic Potential

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications. nih.gov The introduction of a trifluoroethyl group can significantly modulate a molecule's pharmacokinetic profile. nih.gov Consequently, this compound is a promising candidate for screening against various biological targets.

Potential Therapeutic Areas: Based on the known activities of related compounds, several areas warrant investigation:

Anticancer Activity: Numerous pyridine derivatives exhibit antiproliferative effects. nih.gov For instance, specific 2-aminopyridine derivatives are being investigated as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer. acs.org The trifluoroethyl group could enhance cell permeability and metabolic stability, potentially leading to a more durable anti-cancer effect.

Antimicrobial Properties: Substituted 2-aminopyridines have shown significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis. nih.govresearchgate.net The lipophilicity conferred by the trifluoroethyl group may improve penetration of the bacterial cell wall.

Neurological Disorders: 2-aminopyridine itself is used to treat symptoms of multiple sclerosis. Derivatives have been explored as σ₂ receptor antagonists, which are targets for neurodegenerative diseases and tumor therapy. nih.gov Structure-activity relationship (SAR) studies could explore how the trifluoroethyl group influences receptor binding affinity and selectivity. nih.govacs.org

Anti-inflammatory Effects: Pyrimidine (B1678525) and pyridine analogs have been shown to possess anti-inflammatory properties by inhibiting enzymes like COX-2 and iNOS. rsc.org The potential of this compound in this area remains completely unexplored.

Antimalarial Agents: Recent studies have identified aminopyridine derivatives as potent inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K), a key target for antimalarial drug development. acs.org

Future research should involve broad-based phenotypic screening followed by target deconvolution and detailed SAR studies to identify the most promising therapeutic avenues.

| Potential Therapeutic Area | Rationale based on Related Compounds | Potential Advantage of Trifluoroethyl Group |

| Oncology | 2-aminopyridine core in CDK8 inhibitors and other anticancer agents. nih.govacs.org | Enhanced metabolic stability and cell permeability. |

| Infectious Diseases | Demonstrated antibacterial activity of 2-amino-3-cyanopyridines. nih.gov | Increased lipophilicity to improve bacterial membrane penetration. |

| Neurology | Core structure of drugs for MS; activity as σ₂ receptor ligands. nih.gov | Modulation of blood-brain barrier penetration and receptor affinity. |

| Inflammation | Anti-inflammatory activity of related nitrogen heterocycles. rsc.org | Improved pharmacokinetic profile for chronic inflammatory conditions. |

Advancements in Computational and Experimental Techniques for Comprehensive Characterization

A thorough understanding of the structural, electronic, and dynamic properties of this compound is essential for optimizing its synthesis and predicting its biological activity. A combination of advanced computational and experimental techniques will be crucial for this comprehensive characterization.

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for studying pyridine derivatives. scirp.org

Structural and Electronic Analysis: DFT calculations can predict optimized molecular geometries, charge distributions, and frontier molecular orbital energies (HOMO-LUMO). nih.govresearchgate.net This information helps in understanding the molecule's reactivity, stability, and potential sites for metabolic attack. researchgate.netniscair.res.in

Spectroscopic Prediction: Theoretical calculations of IR and NMR spectra can aid in the interpretation of experimental data, confirming the successful synthesis and purity of the compound. researchgate.net

Molecular Docking: In silico docking studies can predict the binding modes of this compound with various biological targets (e.g., kinase active sites), guiding the design of more potent analogs and helping to rationalize SAR data. researchgate.netnih.gov

Advanced Experimental Techniques: The presence of the trifluoromethyl group makes ¹⁹F NMR spectroscopy an invaluable tool.

¹⁹F NMR Spectroscopy: This technique is highly sensitive and provides a clean spectral window with minimal background noise. scholaris.ca It is exceptionally useful for confirming the presence and electronic environment of the trifluoroethyl group. Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR, can unambiguously establish through-bond and through-space correlations, providing definitive structural elucidation. numberanalytics.comnumberanalytics.comjeol.com

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides structural information and can be used to identify metabolites in biological systems.

X-ray Crystallography: Obtaining a single crystal structure would provide unequivocal proof of the molecular conformation in the solid state, including bond lengths, bond angles, and intermolecular interactions, which is invaluable for validating computational models.

| Technique | Application for this compound | Key Information Gained |

| DFT Calculations | Predicting geometry, electronic properties, and spectroscopic data. nih.gov | HOMO-LUMO gap, charge distribution, reaction mechanisms, vibrational modes. |

| Molecular Docking | Simulating binding to protein targets (e.g., kinases, receptors). researchgate.net | Binding affinity, interaction modes, rational drug design. |

| ¹⁹F NMR | Detecting the fluorine signal and its couplings. scholaris.canumberanalytics.com | Confirmation of trifluoroethyl group, purity analysis, structural elucidation. |

| 2D NMR (e.g., ¹H-¹⁹F HETCOR) | Correlating fluorine nuclei with protons in the molecule. numberanalytics.com | Unambiguous assignment of chemical structure. |

| X-ray Crystallography | Determining the solid-state structure. | Precise bond lengths/angles, conformation, intermolecular packing. |

Integration with Sustainable Chemical Practices and Industrial Scale-Up Considerations

Transitioning the synthesis of this compound from laboratory-scale discovery to industrial production requires a focus on green chemistry principles and process optimization.

Sustainable Chemistry Practices: The development of a "green" synthesis is paramount for modern chemical manufacturing.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. researchgate.net Multi-component reactions (MCRs), which combine three or more reactants in a single step, are an excellent strategy for improving atom economy. nih.gov

Solvent Selection: Traditional syntheses often use hazardous organic solvents. Future work should focus on using greener alternatives like water, ethanol, or solvent-free reaction conditions. researchgate.net

Energy Efficiency: Employing catalysis to lower reaction activation energies or using methods like microwave irradiation can significantly reduce energy consumption compared to conventional heating over long periods. nih.gov

Renewable Feedstocks: While challenging for this specific molecule, long-term research could explore the synthesis of the pyridine core from bio-based platform chemicals.

Industrial Scale-Up Considerations: Scaling a synthesis from milligrams to kilograms or tons introduces a new set of challenges.

Cost of Goods (CoG): The cost of starting materials, catalysts (especially palladium- or rhodium-based ones), and reagents is a critical factor. rsc.org Developing syntheses that use cheaper, more abundant metals (e.g., copper or nickel) is highly desirable. nih.gov

Process Safety: The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated using techniques like differential scanning calorimetry (DSC).

Purification: Chromatography, which is common in the lab, is often impractical and expensive on an industrial scale. Developing processes that yield a product pure enough to be isolated by crystallization or distillation is a key goal.

Regulatory Compliance: The manufacturing process must adhere to strict regulatory guidelines (e.g., Good Manufacturing Practices - GMP), which includes robust process controls and thorough documentation to ensure product quality and consistency.

Future efforts in this area should focus on developing a process that is not only high-yielding but also safe, cost-effective, and environmentally responsible, thereby ensuring the potential of this compound can be realized on a commercial scale.

Q & A

Q. What are the standard synthetic routes for N-(2,2,2-trifluoroethyl)pyridin-2-amine, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves nucleophilic substitution between pyridin-2-amine and 2,2,2-trifluoroethyl bromide under reflux conditions (75–80°C) in polar aprotic solvents like dimethylformamide (DMF) or toluene . Key optimizations include:

- Catalysts : Palladium or copper catalysts enhance reaction efficiency.

- Purification : Recrystallization or column chromatography improves purity (>95%).

- Inert atmosphere : Nitrogen/argon prevents oxidation of intermediates.

Methodological Tip : Use continuous flow reactors for scalable synthesis, ensuring consistent temperature and solvent ratios to minimize side products .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify trifluoroethyl group attachment and amine proton shifts.

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.

- Mass spectrometry (MS) to confirm molecular weight (176.14 g/mol) and fragmentation patterns.

- X-ray crystallography for crystallographic data and intermolecular interactions (e.g., hydrogen bonding) .

Intermediate Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

| Property | Value/Description | Impact on Research |

|---|---|---|

| logP | ~2.1 (high lipophilicity) | Enhanced membrane permeability for bioassays. |

| Boiling Point | ~200–220°C (varies with purity) | Dictates solvent selection for reactions. |

| Solubility | Low in water; soluble in DMF, THF, DCM | Requires organic solvents for biological tests. |

The trifluoroethyl group increases metabolic stability, making the compound suitable for pharmacokinetic studies .

Q. How does the trifluoroethyl group influence reactivity in functionalization reactions?

The electron-withdrawing nature of the -CF₃ group:

- Deactivates the pyridine ring , directing electrophilic substitution to the para position.

- Enhances amine nucleophilicity for alkylation/acylation reactions.

- Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methodological Tip : Use mild bases (e.g., K₂CO₃) to avoid decomposition during derivatization.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted pyridin-2-amine) can skew bioassay results.

- Assay conditions : Varying pH or serum protein content alters compound bioavailability.

Q. Resolution Strategies :

- Orthogonal purity validation : Combine HPLC, NMR, and elemental analysis.

- Dose-response curves : Test multiple concentrations in triplicate to confirm IC₅₀ values .

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via hydrogen bonds with the amine group and hydrophobic interactions with -CF₃.

- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Corrogate -CF₃’s impact on logP and bioactivity .

Q. How does the compound’s stability under physiological conditions affect its applicability in in vivo studies?

Stability Data :

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4 (37°C) | 48 hours | Pyridin-2-amine, trifluoroethanol |

| Oxidative (H₂O₂) | 12 hours | N-Oxide derivatives |

Q. Mitigation :

- Use prodrug strategies (e.g., acetylated amine) to enhance plasma stability.

- Store solutions at -20°C in amber vials to prevent photodegradation .

Methodological Case Study: Optimizing Catalytic Amination

Objective : Improve yield of this compound from 65% to >85%.

| Variable | Baseline | Optimized | Impact |

|---|---|---|---|

| Catalyst | None | Pd(OAc)₂ (5 mol%) | Faster reaction (4h vs. 12h). |

| Solvent | Toluene | DMF | Higher polarity improves solubility. |

| Temperature | 80°C | 100°C | Accelerates kinetics but requires strict anhydrous conditions. |

Outcome : 88% yield, >99% purity via HPLC. Validate with ¹⁹F NMR to confirm absence of CF₃-CH₂Br byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.